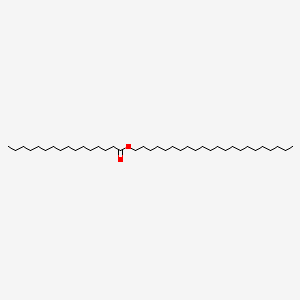
Quinotolast sodium anhydrous
Übersicht
Beschreibung
Quinotolast sodium anhydrous is an antiallergic . It inhibits histamine, LTC4 and PGD2 release in a concentration-dependent manner . Its CAS number is 101193-62-8 .
Molecular Structure Analysis
The molecular formula of Quinotolast sodium anhydrous is C17H11N6NaO3 . Its molecular weight is 370.30 . The IUPAC name for this compound is sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide .Physical And Chemical Properties Analysis
The exact mass of Quinotolast sodium anhydrous is 370.08 . Its elemental composition is C, 55.14; H, 2.99; N, 22.70; Na, 6.21; O, 12.96 .Wissenschaftliche Forschungsanwendungen
Oxidation Chemistry in Insect Cuticle Hardening
Quinotolast sodium anhydrous plays a role in the oxidation chemistry of catecholamines, particularly in the context of insect cuticle hardening. Research indicates that certain oxidations produce quinone methide as a key reactive intermediate, aiding in the hardening of the insect cuticle, which is crucial for insect survival and development (Sugumaran, 2000).
Modulating Arrhythmogenic Effects
The compound has implications in studying the modulation of arrhythmic effects of drugs like quinidine. A study highlighted its role in understanding the interaction with late sodium current (I(Na)) and its influence on cardiac arrhythmogenicity, which is essential for developing safer pharmacological treatments (Wu et al., 2008).
Sodium Concentration Mapping in Biological Tissues
Advances in magnetic resonance imaging techniques have leveraged the compound for mapping sodium concentration in biological tissues. This is instrumental in assessing changes in cellular viability, contributing significantly to medical diagnostics and research (Leroi et al., 2018).
Study of Electrical Conductivity
Quinotolast sodium anhydrous is utilized in the study of electrical conductivity, particularly in understanding the conductivity behaviors of various organic compounds and ions in aqueous solutions, which has implications in fields like electrochemistry and materials science (Klofutar & Šegatin, 2007).
High-Energy Organic Cathodes for Sodium Rechargeable Batteries
Research on organic electrodes for sodium-ion batteries has explored the use of quinone-derivatives related to quinotolast sodium anhydrous. This research is pivotal in developing sustainable energy storage solutions (Kim et al., 2015).
Enhancing Soil and Material Stabilization
Its application extends to soil stabilization processes, where anhydrous sodium compounds related to quinotolast sodium anhydrous have been used as activators in geopolymer binders, enhancing the strength properties of materials (Yu et al., 2020).
Eigenschaften
IUPAC Name |
sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWRMHFRRXOQH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N6NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinotolast sodium anhydrous | |
CAS RN |
101193-62-8 | |
| Record name | Quinotolast sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINOTOLAST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene](/img/structure/B1662674.png)
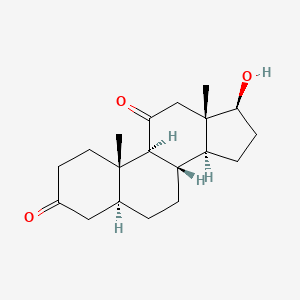

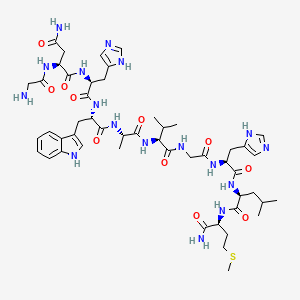

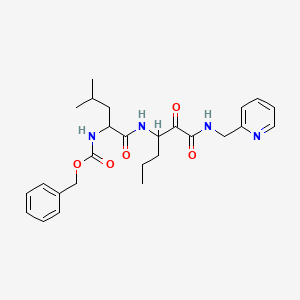

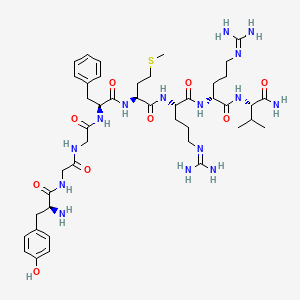
![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)


